REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:15][CH3:16])=[N:4][C:5]([C:11]([F:14])([F:13])[F:12])=[C:6]([Br:10])[C:7]=1[CH2:8][OH:9].[H-].[Na+].[Si:19](Cl)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20]>O1CCCC1>[Si:19]([O:9][CH2:8][C:7]1[C:6]([Br:10])=[C:5]([C:11]([F:14])([F:13])[F:12])[N:4]=[C:3]([O:15][CH3:16])[C:2]=1[Br:1])([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20] |f:1.2|
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=C(C1CO)Br)C(F)(F)F)OC
|
Name
|
|
Quantity
|
107 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
434 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction was then stirred for an additional 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
residue was purified by flash chromatography (silica gel; 20% ethyl acetate/hexanes as eluant)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=C(C(=NC(=C1Br)C(F)(F)F)OC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |